molecular formula C17H22N4O3S B11483580 1-{[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}piperidine-4-carboxamide

1-{[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11483580
M. Wt: 362.4 g/mol
InChI Key: KCHNTXFUZBRAAL-UHFFFAOYSA-N
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Description

1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a piperidine ring, and various functional groups such as amino, methoxymethyl, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a pyridine derivative.

    Functional Group Introduction: The methoxymethyl group can be introduced via a methylation reaction using methoxymethyl chloride in the presence of a base.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine precursor.

    Final Coupling: The final step involves coupling the thienopyridine core with the piperidine ring using a coupling reagent such as carbodiimide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The amino and carbonyl groups may form hydrogen bonds with target proteins, while the thienopyridine core may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different functional groups.

    Piperidine Derivatives: Compounds with similar piperidine rings but different core structures.

Uniqueness: 1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxamide is unique due to its combination of functional groups and its specific thienopyridine-piperidine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H22N4O3S/c1-9-7-11(8-24-2)12-13(18)14(25-16(12)20-9)17(23)21-5-3-10(4-6-21)15(19)22/h7,10H,3-6,8,18H2,1-2H3,(H2,19,22)

InChI Key

KCHNTXFUZBRAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCC(CC3)C(=O)N)N)COC

Origin of Product

United States

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